

# Synthesis of N-Phenyl-1,3-benzothiazol-2-amine from 2-aminobenzothiazole

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## Compound of Interest

Compound Name: **N-Phenyl-1,3-benzothiazol-2-amine**

Cat. No.: **B154599**

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## Application Note: Synthesis of N-Phenyl-1,3-benzothiazol-2-amine

### Abstract

This document provides a detailed protocol for the synthesis of **N-Phenyl-1,3-benzothiazol-2-amine** from 2-aminobenzothiazole and an aryl halide via the Buchwald-Hartwig amination reaction. Benzothiazole derivatives are significant scaffolds in medicinal chemistry, exhibiting a wide range of biological activities including anticancer, antimicrobial, and anti-inflammatory properties.<sup>[1][2]</sup> This protocol offers a robust and efficient method for N-arylation, a key step in the development of novel benzothiazole-based therapeutic agents.<sup>[3][4]</sup>

### Introduction

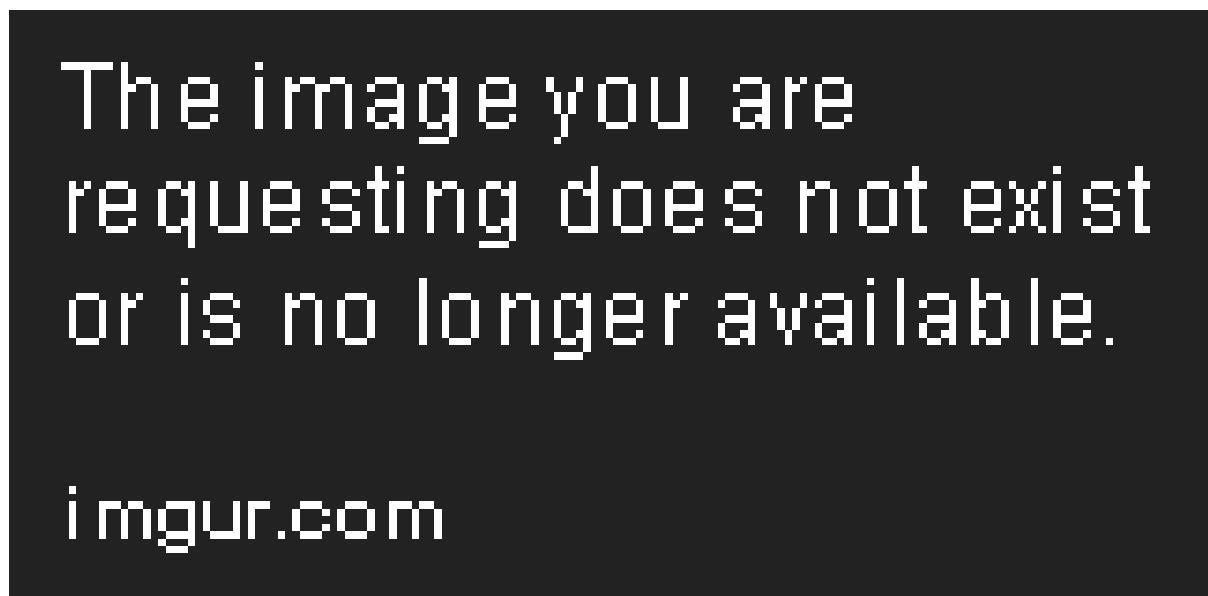
The **N-Phenyl-1,3-benzothiazol-2-amine** core structure is a prevalent motif in many biologically active compounds.<sup>[5]</sup> Derivatives of this scaffold have been investigated for their potential as enzyme inhibitors, targeting diseases ranging from cancer to neurodegenerative disorders.<sup>[6][7]</sup> The synthesis of these molecules is therefore of great interest to the drug development community.

The formation of the C-N bond between the 2-aminobenzothiazole and a phenyl group is typically achieved through cross-coupling reactions. Among the most powerful methods for this transformation are the palladium-catalyzed Buchwald-Hartwig amination and the copper-

catalyzed Ullmann condensation.<sup>[3][8]</sup> The Buchwald-Hartwig reaction, in particular, has become a staple in modern organic synthesis due to its broad substrate scope, functional group tolerance, and generally milder reaction conditions compared to traditional methods.<sup>[9]</sup> <sup>[10]</sup> This protocol details a representative Buchwald-Hartwig procedure for the synthesis of the title compound.

## Reaction Scheme

The synthesis proceeds via a palladium-catalyzed cross-coupling reaction between 2-aminobenzothiazole and an aryl halide (e.g., iodobenzene).



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## Experimental Protocol: Buchwald-Hartwig Amination

This protocol describes a general procedure that can be optimized by screening different ligands, bases, and solvents.

## Materials and Equipment

- Reagents:
  - 2-Aminobenzothiazole
  - Iodobenzene (or Bromobenzene)

- Palladium(II) acetate ( $\text{Pd}(\text{OAc})_2$ ) or Tris(dibenzylideneacetone)dipalladium(0) ( $\text{Pd}_2(\text{dba})_3$ )
- 2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP) or other suitable phosphine ligand (e.g., XPhos, SPhos)
- Sodium tert-butoxide ( $\text{NaOtBu}$ ) or Cesium Carbonate ( $\text{Cs}_2\text{CO}_3$ )
- Anhydrous Toluene (or Dioxane)
- Ethyl acetate ( $\text{EtOAc}$ )
- Hexanes
- Saturated aqueous sodium bicarbonate ( $\text{NaHCO}_3$ ) solution
- Brine (saturated aqueous  $\text{NaCl}$  solution)
- Anhydrous magnesium sulfate ( $\text{MgSO}_4$ ) or sodium sulfate ( $\text{Na}_2\text{SO}_4$ )
- Silica gel for column chromatography

- Equipment:
  - Schlenk flask or round-bottom flask with a reflux condenser
  - Magnetic stirrer and hot plate
  - Inert atmosphere setup (Argon or Nitrogen gas line with manifold)
  - Syringes and needles
  - Standard laboratory glassware (beakers, graduated cylinders, separatory funnel)
  - Rotary evaporator
  - Thin-layer chromatography (TLC) plates and developing chamber
  - Glass column for chromatography

## Procedure

- Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Argon), add 2-aminobenzothiazole (1.0 eq), the palladium catalyst (e.g.,  $\text{Pd}(\text{OAc})_2$ , 1-5 mol%), and the phosphine ligand (e.g., BINAP, 1.5-7.5 mol%).
- Solvent Addition: Add anhydrous toluene via syringe. Stir the mixture for 10-15 minutes at room temperature to allow for catalyst pre-formation.
- Reagent Addition: Add the base (e.g.,  $\text{NaOtBu}$ , 1.4 eq) and the aryl halide (e.g., iodobenzene, 1.2 eq) to the flask.
- Reaction: Heat the reaction mixture to 80-110 °C and stir vigorously. Monitor the reaction progress by TLC until the starting material is consumed (typically 8-24 hours).
- Work-up:
  - Cool the reaction mixture to room temperature.
  - Quench the reaction by slowly adding water.
  - Transfer the mixture to a separatory funnel and dilute with ethyl acetate.
  - Wash the organic layer sequentially with water, saturated aqueous  $\text{NaHCO}_3$  solution, and brine.
  - Dry the organic layer over anhydrous  $\text{MgSO}_4$  or  $\text{Na}_2\text{SO}_4$ .
  - Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
- Purification: Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent.
- Characterization: Combine the fractions containing the pure product, evaporate the solvent, and dry the solid under vacuum. Characterize the final product by determining its melting point and acquiring spectroscopic data ( $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, IR, MS).

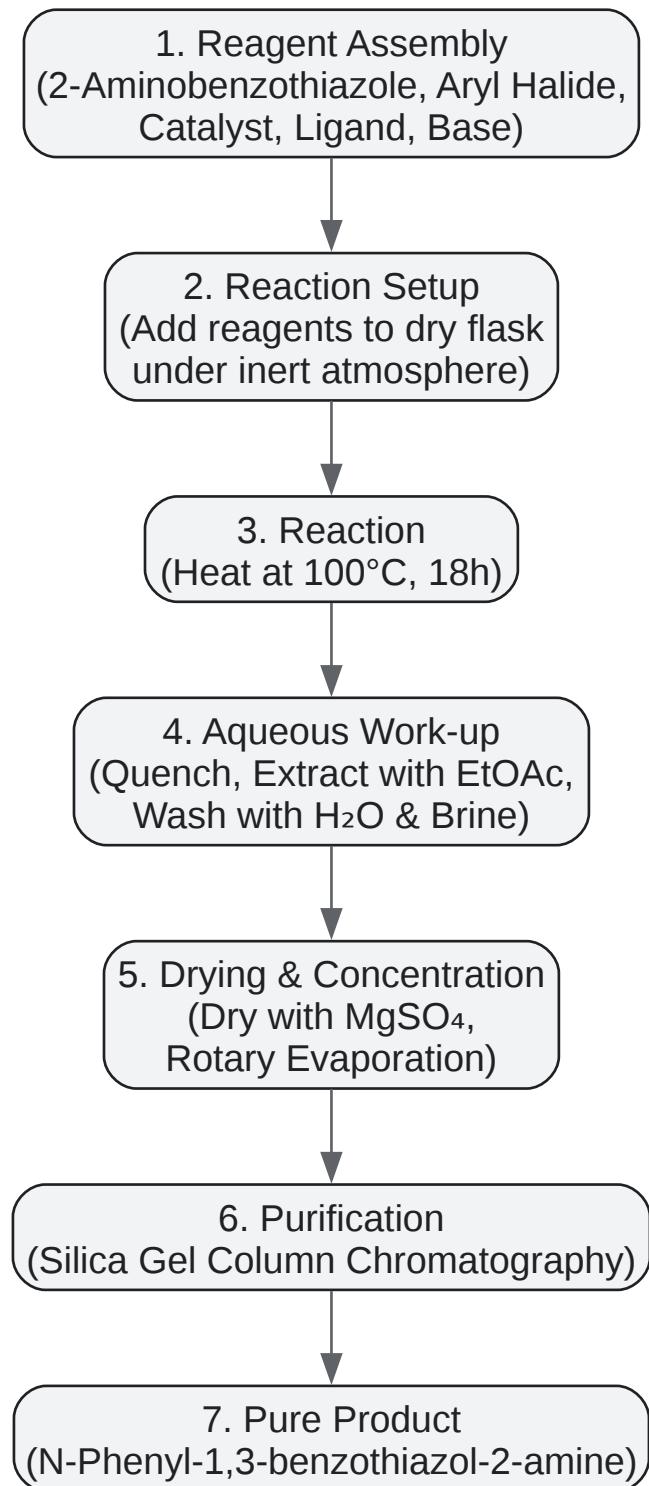
## Data Presentation

The following table summarizes typical quantitative data for the synthesis. Yields and specific analytical data may vary based on the exact conditions and scale used.

Parameter	Value
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Reactants	
2-Aminobenzothiazole	1.0 mmol (150.2 mg)
Iodobenzene	1.2 mmol (1.2 eq, 244.8 mg)
Pd(OAc) <sub>2</sub>	0.02 mmol (2 mol%, 4.5 mg)
BINAP	0.03 mmol (3 mol%, 18.7 mg)
NaOtBu	1.4 mmol (1.4 eq, 134.5 mg)
Toluene (Solvent)	5 mL
<hr/>	
Reaction Conditions	
Temperature	100 °C
Time	18 h
Product	N-Phenyl-1,3-benzothiazol-2-amine
Molecular Formula	C <sub>13</sub> H <sub>10</sub> N <sub>2</sub> S <a href="#">[11]</a>
Molecular Weight	226.30 g/mol <a href="#">[11]</a>
Typical Yield	75-90%
Appearance	Off-white to pale yellow solid
Melting Point	169-172 °C (Literature values may vary)
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Spectroscopic Data	
<sup>1</sup> H NMR (CDCl <sub>3</sub> , 400 MHz) δ	~8.5 (br s, 1H, NH), 7.8-7.2 (m, 9H, Ar-H)
<sup>13</sup> C NMR (CDCl <sub>3</sub> , 100 MHz) δ	~163, 152, 140, 131, 129, 126, 124, 122, 121, 120
Mass Spec (ESI+) m/z	[M+H] <sup>+</sup> calculated for C <sub>13</sub> H <sub>11</sub> N <sub>2</sub> S <sup>+</sup> : 227.06; found: 227.06

## Visualizations

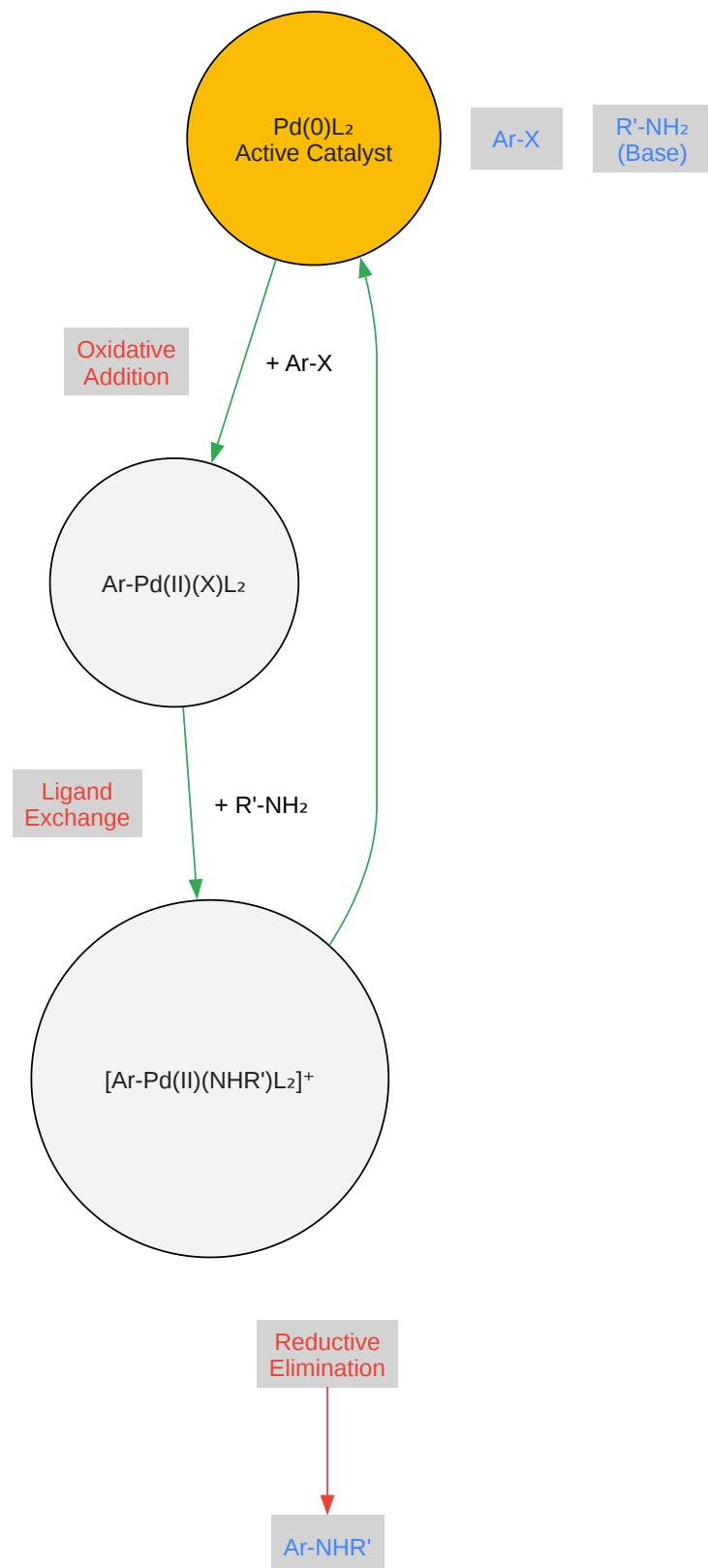
## Experimental Workflow



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Caption: Workflow for the synthesis of **N-Phenyl-1,3-benzothiazol-2-amine**.

## Simplified Buchwald-Hartwig Catalytic Cycle



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Caption: Key steps in the Buchwald-Hartwig C-N cross-coupling catalytic cycle.

## Applications in Research and Drug Development

**N-Phenyl-1,3-benzothiazol-2-amine** and its derivatives are of significant interest in medicinal chemistry due to their diverse pharmacological profiles. The benzothiazole nucleus is considered a "privileged scaffold" as it can interact with a variety of biological targets.<sup>[1]</sup> Research has demonstrated that compounds incorporating this structure exhibit potent activities, including:

- Anticancer Agents: Certain benzothiazole derivatives have shown efficacy against various cancer cell lines.<sup>[12]</sup>
- Enzyme Inhibition: They have been developed as inhibitors for enzymes crucial in neurological disorders, such as monoamine oxidases (MAOs) and cholinesterases (AChE, BChE).<sup>[6]</sup>
- Anti-inflammatory and Analgesic Activity: By targeting enzymes like soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH), specific derivatives have shown potential in alleviating pain and inflammation.<sup>[7]</sup>
- Antimicrobial and Antiviral Activity: The scaffold is also a component in agents developed to combat bacterial, fungal, and viral infections.<sup>[1][2]</sup>

The synthetic protocol provided herein serves as a fundamental starting point for researchers aiming to synthesize and explore novel analogs of **N-Phenyl-1,3-benzothiazol-2-amine** for therapeutic applications.

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